molecular formula C16H27NO3 B1199678 mt-21

mt-21

Cat. No.: B1199678
M. Wt: 281.39 g/mol
InChI Key: IWFCPVZRZLDTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MT-21 is a synthetic neurotrophic and apoptosis-inducing compound derived as a simplified structural analog of the natural product epolactaene . Its core structure features a 3-acyl-5-hydroxy-1,5-dihydro-2H-pyrrole-2-one (AHPO) scaffold, which enables covalent reactivity via its central N-acyl hemiaminal group . This compound targets two primary biological systems:

  • Fatty Acid-Binding Protein 5 (FABP5): this compound covalently binds to cysteine-120 (C120) within FABP5's ligand-binding pocket, disrupting lipid transport and signaling .
  • Mitochondrial Adenine Nucleotide Translocator (ANT): this compound induces cytochrome c release by altering ANT conformation, triggering caspase-9-dependent apoptosis without mitochondrial permeability transition (MPT) .

Key mechanistic insights include:

  • Covalent binding to FABP5 is highly structure-dependent, with even minor modifications (e.g., substitution at C4 or C5) abolishing activity .
  • ANT inhibition occurs via conformational changes rather than direct thiol alkylation, distinguishing it from oxidative stress-inducing agents .

Properties

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

3-acetyl-5-hydroxy-4,5-dimethyl-1-octylpyrrol-2-one

InChI

InChI=1S/C16H27NO3/c1-5-6-7-8-9-10-11-17-15(19)14(13(3)18)12(2)16(17,4)20/h20H,5-11H2,1-4H3

InChI Key

IWFCPVZRZLDTPI-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C

Canonical SMILES

CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C

Synonyms

MT 21
MT-21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

MT-21 is synthesized through a series of chemical reactions involving specific reagents and conditions. The exact synthetic route is proprietary, but it generally involves the formation of a central N-acyl hemiaminal group, which acts as an electrophilic center .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

MT-21 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce reactive oxygen species, while substitution reactions yield various substituted derivatives of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Epolactaene (Natural Product Analog)

Parameter MT-21 Epolactaene
Structure Simplified AHPO scaffold Complex natural product backbone
Target FABP5, ANT Undefined; presumed FABP5/ANT
Reactivity Direct C120 covalent binding in FABP5 Likely similar, but uncharacterized
Neurotrophic Activity High (validated in cell models) Preserved but less studied
Key Finding Synthetic tractability enhances study Natural source limits mechanistic analysis

This compound retains epolactaene’s neurotrophic effects but offers superior utility for probing FABP5 biology due to its synthetic accessibility and defined covalent mechanism .

SBFI-26 (FABP5 Ligand)

Parameter This compound SBFI-26
Binding Mode Covalent (C120 in FABP5) Non-covalent, competitive
Specificity Irreversible; FABP5-selective Reversible; binds FABP5/FABP7
Functional Impact Disrupts lipid transport and signaling Modulates PPARβ/δ pathways
EC50 (FABP5) ~200 µM (apoptosis in 143B cells) Not reported

Unlike SBFI-26, this compound’s covalent mechanism ensures prolonged FABP5 inhibition, making it a tool for studying irreversible lipid signaling disruption .

Verteporfin (ANT/PTPC Modulator)

Parameter This compound Verteporfin
Target ANT conformation ANT/PTPC, light-dependent
Apoptosis Mechanism Direct cytochrome c release ROS-mediated PTPC opening
Bcl-2 Sensitivity Suppressed by Bcl-2 overexpression Bcl-2-resistant
Key Finding No MPT or ROS requirement Requires photodynamic activation

This compound’s ANT modulation is unique in bypassing MPT and oxidative stress, offering a distinct pathway for apoptosis induction .

DIM-C-pPhtBu (ANT Modulator)

Parameter This compound DIM-C-pPhtBu
ROS Involvement Requires ROS for caspase activation ROS-independent
MMP Impact No membrane depolarization Induces MMP loss
ANT Interaction Conformational inhibition Perturbs ANT structure
Key Finding Synergizes with Bcl-2-sensitive pathways ANT-dependent mitochondriotoxicity

While both target ANT, this compound’s lack of MMP disruption highlights its divergence from classic PTPC-targeting agents .

Critical Research Findings

Structural Sensitivity : this compound’s FABP5 binding is abolished by C5 ethyl substitution (AHPO-6) or ketone-to-ester conversion (AHPO-7), underscoring its reliance on precise stereoelectronic properties .

Cellular Context Dependency : this compound labels FABP5 selectively in live cells but reacts promiscuously in lysates, emphasizing microenvironmental influences on covalent targeting .

ANT vs. FABP5 Dominance : While early studies emphasized ANT-mediated apoptosis, recent work identifies FABP5 as a primary target, complicating its classification as a selective ANT inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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